molecular formula C17H20ClNO B583819 Nefopam-d3 Hydrochloride CAS No. 1346603-30-2

Nefopam-d3 Hydrochloride

Cat. No.: B583819
CAS No.: 1346603-30-2
M. Wt: 292.821
InChI Key: CNNVSINJDJNHQK-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Foundational Role of Stable Isotopes in Drug Discovery and Development Methodologies

Stable isotope labeling is an indispensable tool in the field of drug discovery and development. By incorporating non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into a drug molecule, researchers can trace its path and fate within a biological system. This technique is fundamental to ADME (Absorption, Distribution, Metabolism, and Excretion) studies, which are critical for evaluating the viability of a drug candidate.

The use of stable isotopes, in conjunction with highly sensitive analytical techniques like mass spectrometry, allows for the precise quantification of a drug and its metabolites in various biological matrices. This enables a detailed understanding of metabolic pathways and helps in identifying potential drug-drug interactions. Furthermore, stable isotope-labeled compounds are frequently used as internal standards in pharmacokinetic studies, ensuring the accuracy and reliability of analytical measurements by correcting for variations during sample processing and analysis. veeprho.com

Conceptual Framework of Deuterium Substitution in Pharmacological and Metabolic Investigations

Deuterium, a stable isotope of hydrogen, has garnered significant attention in pharmacological research. The substitution of hydrogen with deuterium in a drug molecule can have a pronounced effect on its metabolic profile, a phenomenon known as the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Since many drug metabolism processes, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds, replacing hydrogen with deuterium at a metabolic site can slow down the rate of this cleavage.

This deceleration of metabolic breakdown can lead to a longer biological half-life of the drug, potentially allowing for different dosing regimens. glpbio.comglpbio.com This strategic use of deuterium can also alter metabolic pathways, sometimes redirecting metabolism away from the formation of toxic metabolites. This approach, often called "deuterated drug" development, aims to enhance a drug's pharmacokinetic properties while maintaining its pharmacological activity. glpbio.commedchemexpress.com

Academic Rationale for the Research Focus on Nefopam-d3 Hydrochloride as a Research Tool

Nefopam (B83846) is a centrally-acting, non-opioid analgesic from the benzoxazocine class. nih.gov Its deuterated analog, this compound, incorporates three deuterium atoms. simsonpharma.comlgcstandards.com The primary rationale for its use in research is not as a therapeutic agent itself, but as a critical tool for analytical and metabolic investigations of the parent compound, Nefopam.

The key applications of this compound include:

Internal Standard for Quantitative Analysis: Due to its chemical similarity to Nefopam but distinct mass, this compound is an ideal internal standard for mass spectrometry-based assays. veeprho.com It allows for the precise and accurate quantification of Nefopam and its metabolites, such as N-Desmethyl Nefopam, in biological samples like plasma. veeprho.commedchemexpress.com This is crucial for obtaining reliable pharmacokinetic data.

The physicochemical properties of this compound are well-defined, making it a reliable reference material for these research applications.

Physicochemical Properties of this compound

Property Value Source
CAS Number 1346603-30-2 simsonpharma.comlgcstandards.comsimsonpharma.compharmaffiliates.com
Molecular Formula C₁₇H₁₇D₃ClNO simsonpharma.compharmaffiliates.comscbt.com
Molecular Weight 292.82 g/mol simsonpharma.comsimsonpharma.compharmaffiliates.comscbt.com

| Synonyms | 3,4,5,6-Tetrahydro-5-(methyl-d3)-1-phenyl-1H-2,5-benzoxazocine Hydrochloride; Fenazoxine-d3 Hydrochloride | simsonpharma.comsimsonpharma.com |

Comparative Research Findings: Nefopam vs. Deuterated Analog

Research Parameter Finding Implication for Research
Metabolic Half-life (t₁/₂) The half-life of Nefopam-d3 is slightly longer (6.2 hours) compared to non-deuterated Nefopam (5.8 hours). This demonstrates the kinetic isotope effect, where the stronger C-D bond slows metabolic breakdown, making the deuterated form more stable.
Use as an Internal Standard Nefopam-d3 is utilized to improve the accuracy of mass spectrometry and liquid chromatography for quantifying Nefopam in biological samples. veeprho.com Ensures reliable and precise measurements in pharmacokinetic and therapeutic drug monitoring studies. veeprho.com

| Major Metabolite | The primary metabolic pathway for Nefopam involves demethylation to N-Desmethyl Nefopam. medchemexpress.com The deuterated analog is used to quantify this pathway. | Allows for detailed investigation of specific metabolic routes and the activity of the resulting metabolites. |

Properties

CAS No.

1346603-30-2

Molecular Formula

C17H20ClNO

Molecular Weight

292.821

IUPAC Name

1-phenyl-5-(trideuteriomethyl)-1,3,4,6-tetrahydro-2,5-benzoxazocine;hydrochloride

InChI

InChI=1S/C17H19NO.ClH/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18;/h2-10,17H,11-13H2,1H3;1H/i1D3;

InChI Key

CNNVSINJDJNHQK-NIIDSAIPSA-N

SMILES

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3.Cl

Synonyms

3,4,5,6-Tetrahydro-5-(methyl-d3)-1-phenyl-1H-2,5-benzoxazocine Hydrochloride;  (+/-)-Nefopam-d3 Hydrochloride;  Acupan-d3;  Ajan-d3;  Fenazoxine-d3;  Fenazoxine-d3 Hydrochloride;  R 738-d3; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies for Nefopam D3 Hydrochloride

Precursor Selection and Chemical Pathways for Deuterium (B1214612) Introduction

The introduction of deuterium into the Nefopam (B83846) structure, specifically at the N-methyl group to form Nefopam-d3, is most strategically achieved through a two-step sequence involving the demethylation of Nefopam to its secondary amine precursor, N-desmethylnefopam, followed by remethylation using a deuterated methylating agent.

Regioselective Deuteration Techniques for Methyl Group Labeling

Direct regioselective deuteration of the existing methyl group in Nefopam is challenging due to the lack of inherent reactivity of the C-H bonds. Therefore, an indirect approach is favored. The most common and efficient strategy for introducing a trideuteromethyl (CD3) group onto a nitrogen atom is through the alkylation of a secondary amine precursor with a deuterated methylating agent. This ensures precise and complete deuterium incorporation at the desired position.

The precursor for this transformation is N-desmethylnefopam. This intermediate can be synthesized or obtained through the demethylation of Nefopam. Several N-demethylation methods are established in organic synthesis, including the von Braun reaction using cyanogen (B1215507) bromide (BrCN) or the use of chloroformate reagents such as ethyl chloroformate or α-chloroethyl chloroformate. These methods proceed via the formation of an N-cyano or N-carbamate intermediate, respectively, which is then hydrolyzed to yield the secondary amine.

Once N-desmethylnefopam is obtained, it can be regioselectively alkylated with a trideuteromethylating agent, such as iodomethane-d3 (B117434) (CD3I), to introduce the deuterium label. This reaction is a standard nucleophilic substitution where the secondary amine acts as the nucleophile.

Application of Deuterium Oxide (D₂O) and Deuterated Reducing Agents (e.g., NaBD₄, LiAlD₄) in Synthesis

While not directly employed for the specific labeling of the N-methyl group in a post-synthesis modification of Nefopam, deuterium oxide (D₂O) and deuterated reducing agents like sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄) are crucial for incorporating deuterium at other positions during the de novo synthesis of the Nefopam scaffold.

For instance, in a synthetic route starting from a precursor containing a carbonyl group that is later reduced to form part of the benzoxazocine ring, a deuterated reducing agent could be used. A patent for the synthesis of Nefopam hydrochloride mentions a reduction step of a chloride intermediate. google.com If this reduction were to be performed with LiAlD₄ or NaBD₄, deuterium could be introduced at the corresponding carbon atom.

Deuterium oxide can serve as a deuterium source in various reactions, such as in the quenching of organometallic intermediates or in acid- or base-catalyzed H-D exchange reactions on activated C-H bonds. However, for the specific synthesis of Nefopam-d3, these reagents are less relevant than the targeted N-methylation approach.

Step-by-Step Synthesis Protocols for Deuterium Incorporation

A plausible step-by-step protocol for the synthesis of Nefopam-d3 Hydrochloride from Nefopam is outlined below. This protocol is based on well-established organic transformations.

Step 1: N-Demethylation of Nefopam to N-Desmethylnefopam

A common method for N-demethylation is the reaction with α-chloroethyl chloroformate followed by hydrolysis.

Reaction: Nefopam is dissolved in an aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂) or 1,2-dichloroethane (B1671644) (DCE). To this solution, α-chloroethyl chloroformate is added, and the mixture is heated to reflux.

Work-up: After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The resulting carbamate (B1207046) intermediate is then dissolved in methanol (B129727) and heated to reflux to effect cleavage.

Isolation: The solvent is evaporated, and the residue is partitioned between an aqueous basic solution (e.g., sodium bicarbonate) and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield crude N-desmethylnefopam.

Step 2: N-Methylation of N-Desmethylnefopam with Iodomethane-d3

The secondary amine is then alkylated using iodomethane-d3.

Reaction: N-desmethylnefopam is dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is added to the solution. Iodomethane-d3 (CD₃I) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete.

Work-up: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over a suitable drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure.

Step 3: Conversion to this compound

The final step is the formation of the hydrochloride salt.

Salt Formation: The crude Nefopam-d3 is dissolved in a suitable solvent like diethyl ether or ethyl acetate (B1210297). A solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol (B130326) or diethyl ether) is added dropwise with stirring.

Isolation: The precipitated this compound is collected by filtration, washed with the solvent, and dried under vacuum.

Advanced Purification and Spectroscopic Characterization of this compound

Chromatographic Purification Techniques (e.g., Column Chromatography) for Isotopic Purity

Purification of the synthesized Nefopam-d3 and its hydrochloride salt is crucial to ensure high chemical and isotopic purity. Column chromatography is a primary technique for this purpose.

N-Desmethylnefopam Purification: The crude N-desmethylnefopam from the demethylation step can be purified by silica (B1680970) gel column chromatography using a solvent system such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

Nefopam-d3 Purification: Similarly, the crude Nefopam-d3 from the methylation step can be purified using silica gel column chromatography.

Final Product Purification: The final this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/ether, to obtain a crystalline solid of high purity.

High-performance liquid chromatography (HPLC) is also a valuable tool for both analytical assessment of purity and for preparative purification if necessary. magritek.comtcichemicals.comwisdomlib.orgcrsubscription.com A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is typically employed for the analysis of Nefopam and its related compounds. magritek.comtcichemicals.com

Confirmation of Deuterium Enrichment and Positional Specificity

The successful incorporation of deuterium and its precise location within the Nefopam molecule are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The most direct evidence for the successful deuteration at the N-methyl position is the disappearance or significant reduction of the singlet corresponding to the N-CH₃ protons in the ¹H NMR spectrum of Nefopam. doi.org This signal typically appears around 2.87 ppm in D₂O. doi.org The rest of the proton signals should remain unchanged, confirming the regioselectivity of the labeling.

¹³C NMR: The ¹³C NMR spectrum of Nefopam-d3 will show a characteristic triplet for the deuterated carbon (N-CD₃) due to C-D coupling. The chemical shift of this carbon will be slightly different from the corresponding N-CH₃ carbon in unlabeled Nefopam due to the isotopic effect. doi.org

²H NMR: Deuterium NMR spectroscopy can be used to directly observe the deuterium signal. wikipedia.org A single resonance in the ²H NMR spectrum at the chemical shift corresponding to the N-methyl group would confirm the presence and location of the deuterium label.

Mass Spectrometry (MS):

Mass spectrometry provides definitive confirmation of the mass increase due to deuterium incorporation.

Molecular Ion: The mass spectrum of Nefopam-d3 will show a molecular ion peak ([M+H]⁺) that is three mass units higher than that of unlabeled Nefopam. The molecular weight of Nefopam is 253.34 g/mol , so the [M+H]⁺ ion is observed at m/z 254. nih.gov For Nefopam-d3, the expected [M+H]⁺ ion would be at m/z 257.

Fragmentation Pattern: The fragmentation pattern in the MS/MS spectrum can further confirm the location of the deuterium label. For Nefopam, a major fragmentation pathway involves the loss of a C₃H₇NO moiety. researchgate.net In the case of Nefopam-d3, fragments containing the N-CD₃ group will show a corresponding mass shift of +3, while fragments that have lost this group will have the same mass as in the unlabeled compound. This allows for precise mapping of the deuterium location.

Below are interactive data tables summarizing the expected spectroscopic data for Nefopam and this compound.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)

Protons Nefopam Nefopam-d3
Aromatic-H ~7.1-7.4 ~7.1-7.4
Aryl-CH-Aryl ~5.9 ~5.9
Aryl-CH₂-N ~4.2-5.5 ~4.2-5.5
-CH₂-O- ~3.3-4.4 ~3.3-4.4
-CH₂-N- ~3.0-3.3 ~3.0-3.3

Table 2: Predicted Mass Spectrometry Data

Compound Molecular Formula Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z)
Nefopam C₁₇H₁₉NO 253.34 254

Table 3: List of Compounds Mentioned

Compound Name
This compound
Nefopam
N-desmethylnefopam
Iodomethane-d3
Sodium borodeuteride
Lithium aluminum deuteride
Cyanogen bromide
Ethyl chloroformate
α-Chloroethyl chloroformate
Dichloromethane
1,2-Dichloroethane
Methanol
Sodium bicarbonate
Ethyl acetate
N,N-Dimethylformamide
Acetonitrile
Potassium carbonate
Diisopropylethylamine
Diethyl ether
Isopropanol
Ethanol

Analytical Profile of this compound: Synthetic and Spectroscopic Characterization

This article delineates the synthetic methodologies and analytical characterization of this compound, an isotopically labeled variant of the centrally acting analgesic, Nefopam. The focus is strictly on the chemical synthesis and the spectroscopic techniques used to confirm its structure and isotopic purity, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

2

A likely synthetic route would begin with N-desmethyl nefopam. This intermediate can be synthesized through various established routes for nefopam analogues. researchgate.net The crucial step for isotopic labeling is the introduction of the trideuteromethyl (-CD₃) group. This is typically achieved by reacting N-desmethyl nefopam with a deuterated methylating agent, such as methyl-d3 iodide (CD₃I) or dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄), in the presence of a suitable base to yield Nefopam-d3. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

General methods for the N-trideuteromethylation of amines are well-documented in the scientific literature. These methods often utilize deuterated methanol (CD₃OD) in the presence of a catalyst or involve the reduction of deuterated nitromethane (B149229) to form methyl-d3-amine, which can then be used in further synthetic steps. researchgate.netgoogle.com

Synthesis of the N-desmethyl nefopam precursor.

N-alkylation of the precursor with a trideuteromethylating agent (e.g., CD₃I).

Conversion of the resulting Nefopam-d3 free base to its hydrochloride salt.

This targeted isotopic incorporation ensures that the deuterium atoms are located specifically on the N-methyl group, which is crucial for its use as an internal standard in pharmacokinetic and metabolic studies.

1 Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Purity

NMR spectroscopy is a primary analytical tool for verifying the successful incorporation of deuterium and assessing the isotopic purity of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to analyze the structure.

In the ¹H NMR spectrum of unlabeled Nefopam Hydrochloride, the N-methyl group typically appears as a singlet. doi.org For this compound, this singlet would be absent, providing clear evidence of successful deuteration at this position. The integration of the remaining proton signals in the spectrum would be consistent with the rest of the molecular structure.

The ¹³C NMR spectrum provides further confirmation. The carbon of the N-methyl group in unlabeled Nefopam exhibits a characteristic signal. In the ¹³C NMR spectrum of this compound, this signal is expected to appear as a triplet due to the coupling between the carbon-13 nucleus and the three deuterium atoms (with a spin of 1). Furthermore, the intensity of this signal will be significantly reduced due to the nuclear Overhauser effect.

Below is a table summarizing the expected key NMR spectral data for this compound, based on published data for the unlabeled compound. doi.org

Nucleus Expected Chemical Shift (δ) ppm Expected Multiplicity Assignment
¹HSignal Absent-N-CD₃
¹³C~41.6TripletN-CD₃

The absence of the N-methyl proton signal and the characteristic triplet for the N-CD₃ carbon are definitive indicators of the successful synthesis of this compound. The isotopic purity can be estimated by comparing the integration of any residual N-CH₃ signal with other signals in the ¹H NMR spectrum.

2 Mass Spectrometry for Isotopic Abundance and Distribution

Mass spectrometry is a highly sensitive technique used to confirm the molecular weight of this compound and to determine its isotopic abundance and distribution. The molecular weight of Nefopam-d3 is 256.37 g/mol , which is three mass units higher than that of unlabeled Nefopam (253.34 g/mol ). axios-research.com

Upon analysis by mass spectrometry, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ will be observed at m/z values corresponding to the increased mass. For Nefopam-d3, the protonated molecule would be expected at m/z 257.

Furthermore, the fragmentation pattern of Nefopam-d3 in tandem mass spectrometry (MS/MS) will differ from that of the unlabeled compound for any fragments that retain the N-methyl-d3 group. The fragmentation of unlabeled nefopam is known to produce characteristic product ions. researchgate.netresearchgate.net For Nefopam-d3, any fragment ion containing the N-CD₃ group will exhibit a mass shift of +3 compared to the corresponding fragment from unlabeled nefopam. This provides definitive evidence for the location of the deuterium label.

The isotopic distribution of the molecular ion cluster can be used to calculate the isotopic enrichment. The relative intensities of the ions corresponding to the d0, d1, d2, and d3 species are measured to determine the percentage of the desired Nefopam-d3.

The following table outlines the expected mass-to-charge ratios for the protonated molecular ion and a key fragment ion for both unlabeled Nefopam and Nefopam-d3.

Compound [M+H]⁺ (m/z) Key Fragment Ion (m/z)
Nefopam254Varies
Nefopam-d3257Varies + 3

The precise measurement of the mass-to-charge ratios and the analysis of the fragmentation patterns are essential for the unequivocal identification and quality control of this compound.

Advanced Bioanalytical Methodologies Utilizing Nefopam D3 Hydrochloride

Development and Validation of Quantitative Assays for Nefopam (B83846) and Metabolites in Research Matrices

The development of robust and validated quantitative assays is fundamental for the reliable determination of nefopam and its metabolites, such as desmethyl-nefopam, in various research matrices like plasma, urine, and cerebrospinal fluid. researchgate.netresearchgate.net These assays are essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of nefopam and its metabolites due to its inherent high sensitivity, selectivity, and speed. sci-hub.seeijppr.com The use of a stable isotope-labeled internal standard like Nefopam-d3 hydrochloride is critical in LC-MS/MS to compensate for matrix effects and variations in instrument response. wuxiapptec.com

Achieving optimal chromatographic separation is a critical first step in developing a reliable LC-MS/MS method. longdom.org This involves the careful selection and refinement of several parameters to ensure the analytes of interest, nefopam and its metabolites, are well-resolved from endogenous matrix components.

Mobile Phases: The composition of the mobile phase, typically a mixture of an aqueous solution and an organic solvent, is adjusted to control the elution of the analytes. longdom.org For nefopam analysis, a common mobile phase consists of acetonitrile (B52724) and water containing a small percentage of formic acid (e.g., 0.1%). sci-hub.senih.gov The gradient elution, where the proportion of the organic solvent is varied over time, is often employed to achieve better separation of compounds with different polarities.

Stationary Phases: The choice of the stationary phase, the material packed inside the chromatography column, is crucial for separation. Reversed-phase columns, such as C18 columns, are frequently used for the analysis of nefopam and its metabolites. nih.govnih.gov These columns have a nonpolar stationary phase, which retains the analytes based on their hydrophobicity.

Flow Rates: The flow rate of the mobile phase through the column affects both the analysis time and the separation efficiency. longdom.org A balance must be struck to achieve good resolution in a reasonable timeframe. For nefopam analysis, flow rates are typically in the range of 0.3 to 1.5 mL/min. nih.govnih.gov

Temperature: The column temperature can influence the viscosity of the mobile phase and the kinetics of the separation process. longdom.org Maintaining a constant and optimized temperature, often around 25°C to 30°C, contributes to reproducible retention times and peak shapes. wisdomlib.orgresearchgate.net

Table 1: Example of Optimized Chromatographic Conditions for Nefopam Analysis

ParameterConditionReference
ColumnC18 Symmetry (150x4.6 mm, 5 µm) nih.gov
Mobile PhaseAcetonitrile: 0.1% Formic Acid (50:50, v/v) nih.gov
Flow Rate0.3 mL/min nih.gov
Column TemperatureNot specified nih.gov
Injection VolumeNot specified nih.gov

Following chromatographic separation, the analytes are introduced into the mass spectrometer for detection and quantification.

Electrospray Ionization (ESI): ESI is a soft ionization technique commonly used for polar molecules like nefopam. It involves applying a high voltage to the liquid eluent, creating an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases, eventually leading to the formation of gas-phase ions of the analytes. sci-hub.se ESI is typically operated in the positive ion mode for nefopam analysis, detecting the protonated molecular ions [M+H]+. sci-hub.senih.gov

Multiple Reaction Monitoring (MRM): MRM is a highly selective and sensitive detection mode used in tandem mass spectrometry. nih.gov In this technique, the precursor ion of the analyte (e.g., the protonated molecule of nefopam) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then selected in the third quadrupole for detection. researchgate.net This process significantly reduces background noise and enhances the specificity of the assay. The transitions for nefopam and its deuterated internal standard are carefully optimized to maximize signal intensity. sci-hub.se

Table 2: Example of MRM Transitions for Nefopam and Desmethyl-nefopam

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Nefopam254Specific product ions are selected post-fragmentation sci-hub.se
Desmethyl-nefopam240Specific product ions are selected post-fragmentation sci-hub.se

Matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components of the biological sample, are a significant challenge in LC-MS/MS bioanalysis. eijppr.comlongdom.org These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy and precision of the results. wikipedia.orgnih.gov

Several strategies are employed to minimize matrix effects:

Effective Sample Preparation: Thorough sample cleanup procedures, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), are crucial to remove interfering substances like phospholipids from the biological matrix before analysis. eijppr.commedipharmsai.com

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analytes from the majority of matrix components is a primary strategy. eijppr.com If the analyte elutes in a region with minimal co-eluting matrix components, the impact of ion suppression or enhancement is reduced. sci-hub.se

Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. wikipedia.orgresearchgate.net this compound co-elutes with nefopam and experiences similar ion suppression or enhancement. By calculating the ratio of the analyte signal to the IS signal, the variability caused by matrix effects is normalized, leading to accurate quantification. wuxiapptec.com

Matrix-Matched Calibrators and Quality Controls: Preparing calibration standards and quality control samples in the same biological matrix as the study samples helps to mimic the matrix effects observed in the unknown samples, thereby improving accuracy. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Quantitative Analysis

While LC-MS/MS is more common, Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the quantitative determination of nefopam in biological fluids. researchgate.net This technique requires the analytes to be volatile and thermally stable. For non-volatile compounds like nefopam, a derivatization step is often necessary to increase their volatility before GC analysis. GC-MS offers high chromatographic resolution and can be a valuable alternative for quantitative analysis, with nefopam hydrochloride sometimes being used as an internal standard for the analysis of other drugs, such as tramadol. nih.gov

High Performance Liquid Chromatography (HPLC) with UV Detection for Non-Labeled Analogs and Method Comparison

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a more traditional and widely available technique that has been used for the quantification of nefopam and its metabolites. researchgate.netnih.gov This method relies on the principle that the analytes absorb UV light at a specific wavelength. wisdomlib.org

Methodology: An HPLC-UV method for nefopam typically involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a buffer and an organic solvent. nih.gov The detector is set to a wavelength where nefopam exhibits strong absorbance, such as 210 nm or 220 nm. researchgate.netnih.gov

Method Comparison: While HPLC-UV is a robust and reliable technique, it generally has lower sensitivity and selectivity compared to LC-MS/MS. researchgate.netnih.gov Interferences from co-eluting compounds that also absorb UV light at the monitored wavelength can be a challenge. researchgate.net However, HPLC-UV can be a cost-effective alternative for certain applications and is often used in method comparison studies to validate newer LC-MS/MS methods. nih.govsemanticscholar.org The development of HPLC-UV methods has been crucial for the routine analysis of nefopam in pharmaceutical formulations and for bioavailability studies. nih.govwisdomlib.org

Table 3: Comparison of Analytical Methodologies

TechniqueAdvantagesDisadvantages
LC-MS/MSHigh sensitivity, high selectivity, fast analysis timeSusceptible to matrix effects, higher cost
GC-MSHigh chromatographic resolutionMay require derivatization, less suitable for polar and thermally labile compounds
HPLC-UVRobust, cost-effective, widely availableLower sensitivity and selectivity, potential for interferences

Principles and Best Practices for this compound as an Internal Standard in Bioanalysis

The utility of a stable isotope-labeled internal standard like this compound in bioanalysis is predicated on its chemical and physical similarity to the analyte, nefopam. The ideal internal standard co-elutes with the analyte and experiences similar effects during sample preparation and analysis, thereby providing a reliable reference for quantification.

Selection Criteria for Stable Isotope Labeled Internal Standards (SIL-IS)

The selection of a suitable SIL-IS, such as this compound, is governed by several critical criteria to ensure the reliability and accuracy of the bioanalytical method. These include:

High Isotopic Purity: The deuterated standard should have a high degree of isotopic enrichment to minimize the presence of the unlabeled analyte, which could interfere with the measurement of endogenous or administered nefopam.

Stable Isotope Incorporation: The deuterium (B1214612) atoms should be incorporated into a stable position within the molecule to prevent back-exchange with hydrogen atoms from the surrounding environment, which would compromise the integrity of the standard.

Sufficient Mass Difference: The mass difference between the SIL-IS and the analyte should be large enough to prevent isotopic cross-talk, where the isotopic peaks of the analyte overlap with the signal of the internal standard. A mass difference of at least 3 atomic mass units is generally preferred.

Co-elution with Analyte: The SIL-IS should exhibit chromatographic behavior that is nearly identical to the analyte to ensure that both compounds are subjected to the same matrix effects during analysis.

Impact of Deuterium Substitution on Analytical Performance (e.g., retention time shifts, isotopic purity, cross-talk)

The substitution of hydrogen with deuterium can sometimes lead to subtle differences in the physicochemical properties of the molecule, which may affect its analytical performance.

Retention Time Shifts: Deuteration can occasionally cause a slight shift in chromatographic retention time compared to the non-labeled compound. This "isotopic effect" is more pronounced in gas chromatography but can also be observed in liquid chromatography. Any significant shift could lead to differential matrix effects between the analyte and the internal standard, potentially affecting the accuracy of the results.

Isotopic Purity: The isotopic purity of this compound is a crucial parameter. Impurities in the form of unlabeled nefopam (d0) can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).

Cross-Talk: Isotopic cross-talk occurs when the mass spectrometer detects the isotopic signal of the analyte at the mass-to-charge ratio (m/z) of the internal standard, or vice-versa. This can be problematic if the mass difference between the analyte and the SIL-IS is small. For this compound, with a mass difference of 3, the potential for cross-talk would need to be carefully evaluated during method development.

Sample Preparation Techniques for Complex Biological Matrices (e.g., protein precipitation, liquid-liquid extraction, solid phase extraction)

The analysis of nefopam in biological matrices such as plasma or urine requires effective sample preparation to remove interfering substances. The choice of technique depends on the desired level of cleanliness, recovery, and throughput. When using this compound as an internal standard, it should be added to the sample at the beginning of the preparation process to compensate for any analyte loss during extraction.

Protein Precipitation (PPT): This is a simple and rapid technique where a solvent like acetonitrile or methanol (B129727) is added to the sample to precipitate proteins. While efficient for high-throughput screening, it may result in less clean extracts compared to other methods.

Liquid-Liquid Extraction (LLE): LLE separates the analyte from the matrix based on its solubility in two immiscible liquid phases. For nefopam, which is a basic compound, adjusting the pH of the aqueous sample can facilitate its extraction into an organic solvent.

Solid Phase Extraction (SPE): SPE offers a more selective and cleaner extraction by utilizing a solid sorbent to retain the analyte while interferences are washed away. Different sorbent chemistries can be employed to optimize the extraction of nefopam.

Method Validation Frameworks for Bioanalytical Assays Incorporating Deuterated Standards (e.g., ICH Guidelines)

Any bioanalytical method intended for regulatory submission must be rigorously validated according to international guidelines, such as those from the International Council for Harmonisation (ICH). The validation process ensures that the method is reliable, reproducible, and fit for its intended purpose.

Assessment of Linearity, Accuracy, Precision, and Sensitivity (LLOQ, LOD)

Linearity: The linearity of the method is assessed by analyzing a series of calibration standards to demonstrate a proportional relationship between the detector response and the concentration of the analyte over a defined range.

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the degree of scatter among a series of measurements. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels.

Sensitivity: The sensitivity of the method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. The Limit of Detection (LOD) is the lowest concentration that can be reliably detected but not necessarily quantified.

Below is a hypothetical data table illustrating the kind of results that would be generated during the validation of a bioanalytical method for nefopam using this compound. Note: This data is for illustrative purposes only and is not based on actual experimental results.

Validation ParameterAcceptance Criteria (ICH M10)Hypothetical Result
Linearity
Calibration Range-1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.990.998
Accuracy & Precision (Inter-day)
LLOQ (1 ng/mL)Accuracy: ±25%, Precision: ≤25%Accuracy: +5.0%, Precision: 10.2%
Low QC (3 ng/mL)Accuracy: ±20%, Precision: ≤20%Accuracy: +2.5%, Precision: 7.8%
Mid QC (500 ng/mL)Accuracy: ±20%, Precision: ≤20%Accuracy: -1.2%, Precision: 5.1%
High QC (800 ng/mL)Accuracy: ±20%, Precision: ≤20%Accuracy: +0.8%, Precision: 4.5%
Sensitivity
LLOQ-1 ng/mL
LOD-0.3 ng/mL

Evaluation of Specificity and Selectivity in the Presence of Potential Interferences

Specificity and Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample is crucial. This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of nefopam and this compound. Potential interferences include endogenous matrix components, metabolites of nefopam, and co-administered drugs. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.

Investigative Pharmacological Applications of Nefopam D3 Hydrochloride in Pre Clinical Research

Application of Deuterated Probes in In Vitro Mechanistic Studies

Deuterated compounds are extensively used in in vitro studies to explore the metabolic fate and mechanisms of action of new chemical entities. The use of stable isotopes like deuterium (B1214612) allows for sensitive and specific tracking of molecules and their metabolites.

The incorporation of deuterium into a drug molecule can alter its metabolic profile, a phenomenon rooted in the kinetic isotope effect (KIE). researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy required for bond cleavage. researchgate.net Consequently, if the cleavage of a C-H bond is a rate-limiting step in a metabolic pathway, substituting hydrogen with deuterium can slow down the rate of metabolism. researchgate.net

This principle is leveraged in metabolic stability assays, often conducted using liver microsomes or other enzyme preparations. By comparing the metabolic rate of Nefopam (B83846) with Nefopam-d3, researchers can identify which positions on the molecule are most susceptible to enzymatic degradation, particularly by cytochrome P450 (CYP450) enzymes. researchgate.net If Nefopam-d3 shows enhanced stability compared to its non-deuterated counterpart, it indicates that the deuterated site is a primary location for metabolism. nih.gov This information is crucial for understanding the drug's half-life and potential for drug-drug interactions. researchgate.net

In enzyme inhibition assays, Nefopam-d3 can be used as a stable, labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) methods to accurately quantify the concentration of the parent drug, Nefopam, and its metabolites. This allows for precise determination of the inhibitory potential of Nefopam on specific enzymes.

Table 1: Illustrative Metabolic Stability Data

Compound Incubation Time (min) % Parent Remaining Half-life (min)
Nefopam 0 100 30
15 70
30 50
60 25
Nefopam-d3 0 100 45
15 85
30 65

Note: This table contains illustrative data to demonstrate the concept and is not derived from a specific study.

Isotope-labeled ligands, including those labeled with tritium (³H) or radioiodine (¹²⁵I), are fundamental tools for studying receptor-ligand interactions. nih.gov These methodologies allow for the direct measurement of binding affinity, association rates (k_on_), and dissociation rates (k_off_). wikipedia.org The primary goal is to determine the concentration of the receptor-ligand complex over time. wikipedia.org

In a typical competitive binding assay, a finite amount of a receptor preparation is incubated with a labeled ligand and varying concentrations of an unlabeled competitor compound. youtube.com The labeled ligand and the unlabeled compound compete for the same binding site on the receptor. youtube.com By measuring the amount of radioactivity bound to the receptor at different concentrations of the unlabeled competitor, a competition curve can be generated, from which the binding affinity (K_i_) of the unlabeled compound can be calculated. researchgate.net

Kinetic binding experiments measure the association of a labeled ligand over time to determine the observed association rate constant (k_obs_). acs.org The dissociation rate is measured by first allowing the labeled ligand to bind to the receptor and then initiating dissociation by adding an excess of an unlabeled ligand. nih.gov The rate at which the labeled ligand detaches from the receptor provides the dissociation rate constant (k_off_). nih.gov The residence time of a drug at its receptor, which is the reciprocal of the dissociation rate, is increasingly recognized as a critical parameter for predicting in vivo efficacy. nih.govacs.org

Recent research has identified Nefopam as a modulator of β-catenin protein levels. nih.gov β-catenin is a crucial protein in the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and motility. nih.govmdpi.com Dysregulation of the Wnt/β-catenin pathway is implicated in various diseases, including cancer and fibroproliferative disorders. nih.govmdpi.com

Studies have shown that Nefopam can decrease the total amount of β-catenin protein in cell lines derived from aggressive fibromatosis tumors and hypertrophic wound fibroblasts. nih.gov This effect appears to be more pronounced in cells where β-catenin is already activated above normal physiological levels. nih.gov In preclinical models, Nefopam treatment has been shown to reduce both total and active β-catenin protein levels in the context of fracture repair in aged mice. researchgate.net

Nefopam-d3 can be utilized in these studies as a tool to differentiate between the parent compound and its metabolites, ensuring that the observed effects on β-catenin levels are attributable to Nefopam itself. By using Nefopam-d3 as an internal standard in quantitative analyses, such as Western blotting or mass spectrometry-based proteomics, researchers can accurately measure changes in β-catenin expression following treatment. nih.gov

Table 2: Research Findings on Nefopam's Effect on Beta-Catenin

Cell/Animal Model Finding Reference
Aggressive fibromatosis tumor cells Marked decrease in total β-catenin protein level after Nefopam treatment. nih.gov
Hypertrophic wound fibroblasts Nefopam reduced β-catenin protein level to 50% of baseline. nih.gov

Contribution to Understanding Pharmacokinetic Research Paradigms in Animal Models (Non-Clinical)

Deuterated compounds are invaluable in non-clinical pharmacokinetic studies to delineate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. nih.govresearchgate.net

In ADME studies, a deuterated version of a drug, such as Nefopam-d3, is often used as a tracer or an internal standard. researchgate.netnih.gov When co-administered with the non-labeled drug, the deuterated analog allows for precise quantification of the parent drug and its metabolites in various biological matrices like blood, plasma, urine, and feces. nih.gov This is particularly useful in "cold-on-hot" studies where a small amount of radiolabeled drug is mixed with a larger amount of non-labeled drug.

The use of deuterated standards in LC-MS analysis improves the accuracy and precision of bioanalytical methods due to the similar chemical and physical properties to the analyte, but with a distinct mass. youtube.com This allows for correction of any variability during sample preparation and analysis.

Studies on Nefopam in rats have shown that it is extensively metabolized, with intact Nefopam being a minor component in plasma and excreta. researchgate.net Numerous metabolites are formed through pathways like N-demethylation and hydroxylation. researchgate.net The use of labeled compounds is essential to track and identify these various metabolic products.

Quantitative Whole-Body Autoradiography (QWBA) is an imaging technique used to visualize and quantify the distribution of a radiolabeled compound throughout the entire body of an animal. wuxiapptec.comqps.comcriver.com While this technique typically uses radioisotopes like carbon-14 (¹⁴C) or tritium (³H), the principles are relevant to understanding how labeled compounds are used in distribution studies. wuxiapptec.com

In a QWBA study, an animal is administered a single dose of a radiolabeled drug. qps.com At predetermined time points, the animal is euthanized and frozen. qps.com The frozen carcass is then sectioned into very thin slices using a cryomicrotome. qps.com These whole-body sections are exposed to a phosphor imaging plate, which captures the radiation emitted from the tissues. wuxiapptec.com The resulting image, an autoradiogram, provides a detailed map of the drug's distribution across all organs and tissues. taylorfrancis.com By using calibrated standards, the intensity of the signal in each tissue can be converted into a concentration of the drug-related material. qps.com

Exploration of Structure-Activity Relationships (SAR) through Deuterated Analogues in Research

The study of structure-activity relationships (SAR) is fundamental in medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. In the context of Nefopam-d3 Hydrochloride, SAR studies would focus on how the presence of deuterium atoms, in place of hydrogen atoms at specific positions, affects its interaction with biological targets.

The replacement of hydrogen with deuterium can theoretically influence a drug's binding affinity for its target receptors and its interaction with metabolic enzymes. This is primarily due to the "kinetic isotope effect" (KIE), where the heavier mass of deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This stronger bond can, in turn, affect the rate of chemical reactions, including those involved in drug metabolism.

Theoretically, for this compound, this could manifest in several ways:

Altered Metabolism: If the deuterated positions are at sites of metabolic attack by enzymes, such as cytochrome P450, the rate of metabolism could be slowed. This may lead to a longer half-life and increased exposure of the drug in the body.

It is important to note that these are theoretical considerations. Specific pre-clinical studies on this compound are required to determine the actual impact of deuteration on its binding affinity and enzyme interactions.

Computational chemistry provides powerful tools to predict and understand the effects of isotopic substitution on molecular interactions at an atomic level. These in silico methods can guide the design of deuterated compounds and help interpret experimental results.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods are particularly useful for studying enzyme-catalyzed reactions. The active site of the enzyme, where the chemical reaction occurs, can be modeled using quantum mechanics to accurately describe the electronic changes during bond breaking and formation. The rest of the protein and the surrounding solvent can be treated with less computationally expensive molecular mechanics methods. For this compound, QM/MM simulations could be used to model its interaction with metabolic enzymes and predict the kinetic isotope effect of its metabolism.

Molecular Docking and Free Energy Calculations: Molecular docking simulations can predict the preferred binding orientation of this compound to its biological targets. Following docking, more sophisticated methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be used to calculate the relative binding affinities of the deuterated and non-deuterated forms of Nefopam. These calculations can provide valuable insights into how deuteration might alter the potency of the drug.

Below is a hypothetical data table illustrating the type of predictive data that could be generated from such computational studies.

CompoundPredicted Binding Affinity (ΔG, kcal/mol)Predicted Metabolic Rate (relative to Nefopam)
Nefopam-8.51.0
Nefopam-d3-8.70.7

This is a hypothetical table for illustrative purposes only. The values are not based on actual experimental or computational data for this compound.

These computational approaches, while powerful, are predictive in nature and must be validated by experimental data. The synergy between computational and experimental studies is crucial for a comprehensive understanding of the pharmacological properties of deuterated compounds like this compound.

Metabolic Pathway Elucidation and Isotope Tracing Studies with Nefopam D3 Hydrochloride

Detailed In Vitro and In Vivo Metabolic Profiling in Animal Models

Metabolic studies of nefopam (B83846) have been conducted in various animal models, including rats and dogs, to characterize its biotransformation. The primary metabolic routes identified are N-demethylation and N-oxidation. Further biotransformation pathways include hydroxylation and subsequent glucuronidation.

In vivo studies in rats have identified several metabolites in urine, including desmethylnefopam, nefopam N-oxide, and hydroxylated metabolites. These findings have been corroborated by in vitro experiments using liver microsomes, which have demonstrated the involvement of cytochrome P450 enzymes in the metabolism of nefopam.

Identification of Metabolites using Advanced Mass Spectrometry Techniques

The use of advanced mass spectrometry (MS) techniques, such as liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS), has been instrumental in the identification and characterization of nefopam metabolites. In studies involving rat urine, this technique has enabled the detection and structural elucidation of various metabolic products.

The high resolution and sensitivity of modern mass spectrometers allow for the differentiation of metabolites with similar masses and the identification of novel biotransformation products. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide crucial information for determining the site of metabolic modification on the nefopam molecule. Nefopam-d3 N-Oxide is a deuterated labeled analog of Nefopam N-Oxide, a metabolite of Nefopam.

Application of Deuterated Tracers for Mapping Biotransformation Pathways

The use of deuterated tracers, such as Nefopam-d3 hydrochloride, is a powerful strategy for mapping the biotransformation pathways of nefopam. By introducing a stable isotope label, researchers can readily distinguish the drug and its metabolites from endogenous compounds in biological matrices. This approach simplifies metabolite identification and quantification, particularly when coupled with mass spectrometry.

The known mass shift introduced by the deuterium (B1214612) atoms allows for the selective detection of drug-related material. This has been particularly useful in confirming the major metabolic pathways of N-demethylation and N-oxidation in both human and dog studies.

Investigation of Kinetic Isotope Effects (KIE) on Metabolic Stability and Elimination

The substitution of hydrogen with deuterium can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. As many metabolic reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds, deuterium substitution at these positions can slow down the rate of metabolism.

This principle is applied to enhance the metabolic stability of drugs. By strategically placing deuterium at sites of metabolic attack, the rate of drug clearance can be reduced, potentially leading to improved pharmacokinetic profiles.

Methodologies for Quantifying Deuterium-Induced Changes in Metabolic Rates

In vitro systems, such as human liver microsomes, are commonly employed to quantify the impact of deuterium substitution on metabolic rates. By incubating both the deuterated and non-deuterated forms of a drug with these microsomal preparations, the rates of metabolite formation can be compared.

The metabolic rates are typically determined by monitoring the disappearance of the parent drug or the appearance of a specific metabolite over time using techniques like liquid chromatography-mass spectrometry (LC-MS). The ratio of the metabolic rates of the non-deuterated to the deuterated compound provides a quantitative measure of the KIE.

Theoretical Frameworks for Predicting and Interpreting KIEs in Drug Metabolism

The magnitude of the KIE in drug metabolism is dependent on the specific C-H bond being cleaved in the rate-determining step of the metabolic reaction. Theoretical frameworks, based on transition state theory, are used to predict and interpret the observed KIEs.

A primary KIE is observed when the C-H bond is broken in the rate-limiting step. The magnitude of the primary KIE is influenced by factors such as the nature of the transition state and the degree of bond breaking. Secondary KIEs can also occur when deuterium is placed at positions not directly involved in bond cleavage but that influence the reaction through electronic or steric effects.

Research into Stereoselective Metabolism of Nefopam Enantiomers (Contextual, as Nefopam-d3 is typically racemic)

Nefopam is a chiral molecule and exists as two enantiomers, (+)-nefopam and (-)-nefopam. Studies have shown that the metabolism of nefopam is stereoselective, meaning that the two enantiomers are metabolized at different rates and potentially via different pathways.

Analytical Methods for Enantiomeric Separation in Metabolic Studies

The study of the metabolic fate of chiral drugs is crucial for a comprehensive understanding of their pharmacology and toxicology. Nefopam, a non-opioid analgesic, is a chiral compound, and its metabolism exhibits stereoselectivity. The primary metabolic pathway for Nefopam is N-demethylation, resulting in the formation of its active metabolite, desmethylnefopam. Research into the pharmacokinetic behavior of Nefopam and its metabolites necessitates analytical methods capable of separating and quantifying the individual enantiomers of both the parent drug and its metabolites. In such studies, stable isotope-labeled internal standards, such as this compound, are essential for achieving accurate and precise quantification by mass spectrometry.

In the elucidation of Nefopam's metabolic pathways, particularly concerning its stereoisomers, liquid chromatography-mass spectrometry (LC-MS) has been established as a robust analytical technique. A chiral LC-MS assay allows for the simultaneous determination of the enantiomers of both Nefopam and desmethylnefopam in biological matrices like plasma and urine. nih.gov This methodology is critical for assessing the stereoselective differences in absorption, distribution, metabolism, and excretion.

Studies have shown that the metabolism of Nefopam enantiomers can be species-dependent. For instance, in vitro studies using liver fractions from humans, rabbits, and rats have demonstrated that the (+)-isomer of Nefopam is demethylated at a faster rate than the (-)-isomer in all three species. researchgate.net This highlights the importance of enantioselective analytical methods in preclinical and clinical metabolic studies.

Capillary electrophoresis (CE) has also emerged as a powerful technique for the enantiomeric separation of Nefopam. d-nb.infonih.gov This method offers high separation efficiency and resolution with minimal sample and reagent consumption. d-nb.info In one application, a supramolecular deep eutectic solvent composed of sulfated-β-cyclodextrin and citric acid was successfully employed as a chiral selector in CE for the baseline separation of Nefopam enantiomers. d-nb.infonih.gov The resolution of this separation is demonstrated in the table below.

CompoundChiral Selector Concentration (% v/v)Resolution (Rs)
Nefopam0.0751.5
Data showing the resolution of Nefopam enantiomers using capillary electrophoresis with a supramolecular deep eutectic solvent as the chiral selector. nih.gov

A summary of the pharmacokinetic parameters for desmethylnefopam enantiomers following intravenous administration of Nefopam is presented in the following table.

EnantiomerHalf-life (hours)
DES120.0
DES225.3
Pharmacokinetic parameters of desmethylnefopam enantiomers after intravenous administration of racemic Nefopam. nih.gov

The development and validation of sensitive and specific analytical methods, such as HPLC and LC-MS/MS, are crucial for the simultaneous determination of Nefopam and desmethylnefopam in biological fluids. nih.govnih.gov These methods often employ a liquid-liquid extraction procedure for sample preparation followed by separation on a reverse-phase column. nih.gov The use of an internal standard, such as imipramine (B1671792) or a stable isotope-labeled version of the analyte like Nefopam-d3, is standard practice to ensure the accuracy and reproducibility of the results. nih.gov

Applications in Research Standards and Methodological Development

Role of Nefopam-d3 Hydrochloride as a Certified Reference Standard for Analytical Traceability

While widely used as a reference standard, the designation of this compound as a Certified Reference Material (CRM) with established analytical traceability is a nuanced yet critical aspect of its application. Analytical traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty.

The use of a well-characterized reference standard like this compound is the first step in this chain for the analysis of Nefopam (B83846). Manufacturers provide a Certificate of Analysis (CoA) for this compound, which details its identity, purity, and other critical properties. This documentation is essential for:

Establishing a reliable reference point: The known purity and concentration of the this compound standard allow for the accurate calibration of analytical instruments.

Ensuring consistency across analyses: By using a consistent and well-documented standard, laboratories can ensure that results obtained at different times and by different analysts are comparable.

Facilitating inter-laboratory comparisons: The availability of a common reference standard enables different laboratories to achieve congruous results, which is crucial for collaborative studies and regulatory submissions.

For a reference material to be considered a CRM, its property values must be certified by a procedure that establishes traceability to an accurate realization of the unit in which the property values are expressed, and for which each certified value is accompanied by an uncertainty at a stated level of confidence. While not always formally designated as a CRM by national metrology institutes, high-purity this compound, when accompanied by a comprehensive CoA from an accredited supplier, serves a similar function in practice by providing a traceable link for analytical measurements.

Contribution to Quality Control and Method Validation in Drug Development Processes

In the highly regulated environment of drug development, robust quality control (QC) and thorough method validation are non-negotiable. This compound plays a pivotal role in these processes, particularly in the bioanalytical methods used to quantify Nefopam in biological matrices like plasma or urine.

During method validation, this compound is used as an internal standard to assess key parameters, including:

Accuracy: The ability of the method to measure the true concentration of Nefopam.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Selectivity: The ability of the method to differentiate and quantify Nefopam in the presence of other components in the sample.

Matrix Effect: The alteration of the analytical signal due to the presence of interfering components in the biological matrix.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for mitigating matrix effects in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Because this compound is chemically identical to Nefopam, it co-elutes chromatographically and experiences similar ionization suppression or enhancement in the mass spectrometer's ion source. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate and precise quantification.

Table 1: Role of this compound in Method Validation Parameters

Validation ParameterContribution of this compound (as Internal Standard)
Accuracy Corrects for variability in sample preparation and instrument response, leading to more accurate measurement of the true concentration.
Precision Minimizes the impact of random errors throughout the analytical process, resulting in lower variability between measurements.
Selectivity Helps to distinguish the analyte signal from background noise and interfering substances due to its specific mass-to-charge ratio.
Matrix Effect Compensates for ion suppression or enhancement by co-eluting with the analyte and experiencing similar matrix-induced signal alterations.
Recovery Tracks the efficiency of the extraction process, as it is expected to have a similar recovery to the unlabeled analyte.

In routine quality control, this compound is added to QC samples at known concentrations to monitor the performance of the analytical method over time. Any significant deviation in the results of the QC samples can indicate a problem with the assay, prompting an investigation.

Guidance for the Design and Implementation of Deuterated Internal Standards in Bioanalytical Laboratories

The use of deuterated internal standards, exemplified by this compound, is a cornerstone of modern bioanalytical practice. The design and implementation of these standards require careful consideration to ensure the robustness and reliability of the analytical method.

Key Considerations for Using Deuterated Internal Standards:

Isotopic Purity: The deuterated standard should have a high degree of isotopic enrichment to minimize the contribution of the unlabeled analyte signal from the internal standard solution.

Mass Shift: The mass difference between the deuterated standard and the analyte should be sufficient (typically ≥ 3 Da) to prevent isotopic crosstalk, where the isotopic variants of the analyte interfere with the signal of the internal standard, and vice versa.

Stability of Deuterium (B1214612) Labeling: The deuterium atoms should be placed in a chemically stable position within the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.

Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte to ensure that both experience the same matrix effects. However, minor chromatographic shifts can sometimes occur due to the isotope effect, which should be evaluated during method development.

Concentration: The concentration of the internal standard should be optimized to provide a stable and reproducible signal without saturating the detector.

Table 2: Best Practices for Implementing Deuterated Internal Standards in Bioanalytical Laboratories

StageBest PracticeRationale
Selection Choose a high-purity standard with a sufficient mass shift and stable isotopic labeling.To ensure accurate quantification and prevent analytical interferences.
Method Development Evaluate for potential chromatographic isotope effects and optimize the concentration of the internal standard.To ensure co-elution and a robust detector response.
Validation Thoroughly assess for any potential crosstalk between the analyte and the internal standard.To confirm the absence of mutual interference that could compromise accuracy.
Routine Analysis Add the internal standard to all samples, including calibrators and quality controls, at a consistent concentration.To ensure uniform correction for variability across the entire analytical run.

The successful implementation of this compound as an internal standard in bioanalytical methods for Nefopam provides a practical guide for laboratories working with other deuterated standards. By adhering to these principles, researchers can develop highly reliable and accurate methods that meet the stringent requirements of regulatory agencies and contribute to the advancement of pharmaceutical science.

Future Directions and Emerging Research Paradigms Involving Deuterated Pharmaceutical Compounds

Development of Novel Analytical Platforms for High-Throughput Screening of Deuterated Compounds

The discovery and development of novel drugs, including deuterated compounds, heavily rely on high-throughput screening (HTS) to test large libraries of molecules for biological activity. mdpi.com HTS platforms integrate automated liquid handling and multimode signal detection to screen compounds in formats of up to 1536-well plates, enabling the investigation of hundreds of thousands of compounds per day. nih.govchemdiv.com

Recent advancements are focusing on creating more efficient and predictive screening platforms. This includes the use of computer-aided design, in silico libraries, and molecular docking software to refine the selection of compounds for screening, thereby reducing costs and time. nih.gov For deuterated compounds specifically, HTS assays can be designed to assess the impact of deuterium (B1214612) substitution on a compound's interaction with its target and its metabolic stability.

Cell-based assays are particularly promising as they allow for the investigation of whole pathways, providing data on the pharmacological activity of a compound at a particular receptor or intracellular target. mdpi.com The development of mega-high-throughput screening platforms, such as the fiber-optic array scanning technology (FAST), which can screen up to 5 million polymers a minute, opens up new possibilities for screening vast libraries of deuterated compounds. nih.gov

Table 2: Evolution of High-Throughput Screening Platforms

Platform TypeDescriptionThroughputRelevance to Deuterated Compounds
Traditional HTS Automated screening of large compound libraries in multi-well plates.100,000s of compounds per day.Initial screening for biological activity and metabolic stability.
Cell-Based HTS Utilizes living cells to assess compound effects on biological pathways.Varies, typically lower than biochemical HTS.Provides more physiologically relevant data on efficacy and potential toxicity.
AI-Driven HTS Integrates artificial intelligence and deep learning to predict binding affinities and prioritize compounds.Enhances efficiency of traditional HTS.Optimizes the selection of deuterated candidates for synthesis and testing.
Mega-HTS (e.g., FAST) Ultra-high-throughput screening of bead-based libraries.Up to 5 million compounds per minute.Enables the screening of unprecedentedly large and diverse deuterated compound libraries.

Contribution to Mechanistic Pharmacological Research and Drug Disposition Understanding

The substitution of hydrogen with deuterium can significantly influence the pharmacokinetic properties of a drug due to the deuterium kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This effect is a cornerstone of mechanistic pharmacological research, as it allows scientists to probe the rate-limiting steps in a drug's metabolism.

By strategically placing deuterium at sites susceptible to metabolic attack, researchers can slow down the metabolism of a drug, particularly cytochrome P450 (CYP450)-mediated transformations. researchgate.netnih.gov This can lead to a better understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For instance, if deuteration at a specific position leads to a significant change in the drug's half-life, it provides strong evidence that this position is a primary site of metabolism.

However, it is important to note that deuteration at one site might divert the compound to other biotransformation routes, a phenomenon known as "metabolic switching" or "metabolic shunting". nih.gov Understanding these alternative metabolic pathways is crucial for a complete picture of the drug's disposition and potential for altered efficacy or toxicity. nih.govnih.gov Therefore, a thorough investigation of the metabolic and systemic clearance mechanisms is essential for the successful application of a deuteration strategy. nih.gov

Exploration of Deuterium-Induced Pharmacokinetic Modulation for Enhanced Research Tools

The ability of deuterium to modulate the pharmacokinetics of a molecule makes deuterated compounds invaluable research tools. By creating a deuterated version of a drug, researchers can generate a tool compound with an extended half-life and increased systemic exposure. musechem.com This can be particularly useful in preclinical studies where a longer duration of action is needed to observe a pharmacological effect.

Deuteration can also be employed to reduce the formation of toxic metabolites. nih.govresearchgate.net If a drug's toxicity is linked to a specific metabolite, deuterating the site of metabolism that leads to its formation can create a safer research tool. This allows for the investigation of the parent drug's pharmacology at higher exposures without the confounding effects of toxicity from its metabolites.

Furthermore, deuterated compounds serve as ideal internal standards for quantitative bioanalysis using mass spectrometry. researchgate.net Their chemical properties are nearly identical to the non-deuterated analyte, but their increased mass allows for clear differentiation in the mass spectrometer, leading to more accurate and precise quantification of the drug in biological matrices. The development of deuterated compounds, therefore, not only holds therapeutic promise but also provides the scientific community with a sophisticated set of tools to dissect complex biological processes and accelerate drug discovery. aquigenbio.com

Concluding Academic Perspectives

Summary of Nefopam-d3 Hydrochloride's Significance as a Research Tool

This compound, a stable isotope-labeled analog of Nefopam (B83846), serves a critical function primarily as an internal standard in bioanalytical research. artis-standards.comacanthusresearch.compharmaffiliates.com Its significance is rooted in the precision and accuracy it brings to the quantification of Nefopam and its metabolites in complex biological matrices such as plasma and urine. nih.gov The incorporation of three deuterium (B1214612) atoms creates a molecule with a higher molecular weight than the parent drug, Nefopam, without altering its chemical properties. pharmaffiliates.commoravek.com This key characteristic allows it to be distinguished from the unlabeled drug by mass spectrometry (MS) while co-eluting during chromatographic separation.

In pharmacokinetic and drug metabolism studies, this distinction is paramount. moravek.comsymeres.com Researchers investigating how the body absorbs, distributes, metabolizes, and excretes Nefopam rely on methods like Liquid Chromatography-Mass Spectrometry (LC-MS) for precise measurement. nih.govmusechem.com this compound is added to biological samples in a known quantity at the beginning of the sample preparation process. It experiences the same extraction, and potential degradation, as the non-labeled Nefopam. By comparing the MS signal of the labeled standard to the unlabeled drug, analysts can accurately calculate the concentration of Nefopam, correcting for any sample loss during processing. This ensures the high reliability of data obtained in pharmacokinetic profiling. scispace.com

The use of stable isotope-labeled compounds like this compound is a cornerstone of modern drug development and analysis, providing the benchmark against which the parent drug's behavior in biological systems is measured. moravek.commusechem.com

Unaddressed Academic Questions and Future Research Trajectories in Isotope-Labeled Compounds

The utility of isotope-labeled compounds, particularly deuterated ones, extends far beyond their role as internal standards and opens up promising avenues for future research. The primary principle driving this innovation is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic processes that involve breaking this bond. scispace.comclearsynthdiscovery.com This phenomenon has led to the "deuterium switch" strategy in drug development. nih.gov

Future research is increasingly focused on leveraging the KIE to design new chemical entities with improved therapeutic profiles. clearsynthdiscovery.comnih.gov By strategically replacing hydrogen with deuterium at sites of metabolic attack, it is possible to create drugs that are metabolized more slowly. clearsynthdiscovery.comunibestpharm.com This can lead to several potential benefits, including:

Improved Pharmacokinetics: A slower rate of metabolism can extend a drug's half-life, potentially allowing for less frequent dosing and improved patient adherence. clearsynthdiscovery.com

Reduced Toxic Metabolite Formation: If a drug's toxicity is linked to a specific metabolite, slowing its formation through deuteration could result in a safer medication. clearsynthdiscovery.com

The approval of the first deuterated drug, deutetrabenazine, by the FDA in 2017 validated this approach, demonstrating improved pharmacokinetics over its non-deuterated counterpart. scispace.comunibestpharm.com

Despite these successes, several unaddressed academic questions remain. It is still highly complex and often unpredictable to determine whether deuterium substitution will have a significant in vivo effect, and to what extent. nih.gov Future research trajectories will likely concentrate on developing more sophisticated predictive models to identify which drug candidates are most likely to benefit from deuteration. Further exploration is also needed to understand the full impact of deuteration on non-covalent interactions, such as drug-receptor binding, which can be influenced by subtle changes in molecular properties caused by the isotope. scispace.com Additionally, optimizing the chemical synthesis of these labeled compounds to be more efficient and generate less waste is an ongoing challenge for the scientific community. musechem.com

Q & A

Q. What validated analytical methods are recommended for quantifying Nefopam-d3 Hydrochloride in pharmacokinetic studies?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely validated method. Key parameters include:

  • Column : Symmetry® C18 (250 × 4.6 mm, 5 µm) for optimal peak resolution .
  • Mobile phase : Ammonium acetate buffer (pH 3–5) and acetonitrile (e.g., 70:30 ratio) to enhance solubility and retention of the polar, basic compound .
  • Detection wavelength : 210–230 nm, based on UV absorption maxima of the parent compound .
  • Sample preparation : Dilution in water (5 mg/mL stock) followed by filtration to avoid particulate interference . Calibration curves typically show linearity in the 0.04–0.4 µg/mL range .

Q. How should this compound be stored to maintain stability in long-term studies?

  • Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Solubility considerations : Prepare fresh aqueous solutions (5 mg/mL) before use; avoid prolonged exposure to room temperature to minimize hydrolysis .
  • Deuterium stability : Monitor isotopic integrity via mass spectrometry, as deuterium exchange may occur under extreme pH or elevated temperatures .

Q. What are the critical parameters for validating this compound as an internal standard in isotope dilution assays?

  • Isotopic purity : Confirm ≥98% deuterium incorporation using LC-MS/MS .
  • Chromatographic separation : Ensure baseline resolution from non-deuterated Nefopam by adjusting mobile phase composition (e.g., acetonitrile content) .
  • Matrix effects : Test recovery rates (>95%) in biological matrices (e.g., plasma) to rule out ion suppression/enhancement .

Advanced Research Questions

Q. What challenges arise when optimizing chromatographic conditions for this compound in complex biological matrices?

  • Peak tailing : Mitigate using acidic mobile phases (pH 3–4) to suppress ionization of residual silanol groups on C18 columns .
  • Co-elution with metabolites : Employ gradient elution (e.g., 10–50% acetonitrile over 15 minutes) to resolve structurally similar analytes .
  • Column lifetime : Flush with 100% methanol after runs to prevent buffer crystallization, which reduces column efficiency .

Q. How can researchers resolve contradictions in reported recovery rates (e.g., 95–103%) for this compound assays?

  • Source investigation : Compare extraction protocols (e.g., protein precipitation vs. solid-phase extraction) .
  • Standardization : Use traceable reference materials (e.g., USP-grade Nefopam Hydrochloride) to calibrate deuterated analogs .
  • Statistical analysis : Apply ANOVA to evaluate inter-laboratory variability in recovery data .

Q. What methodological adaptations are required for in vivo vs. in vitro studies using this compound?

  • Dosing accuracy : Account for hygroscopicity by weighing samples in a controlled humidity environment (<30% RH) .
  • Toxicological thresholds : Adjust concentrations based on acute toxicity data (e.g., LD50 values for skin/ocular exposure) .
  • Metabolic profiling : Use tandem mass spectrometry to distinguish deuterated parent compounds from non-deuterated metabolites .

Data Analysis and Reproducibility

Q. How should researchers handle batch-to-batch variability in this compound purity?

  • Certificate of Analysis (CoA) : Verify lot-specific HPLC purity (≥98%) and residual solvent levels (e.g., acetonitrile <0.1%) .
  • In-house validation : Replicate critical assays (e.g., dissolution testing) using multiple batches to establish acceptable variability ranges (±2%) .

Q. What computational tools are recommended for modeling this compound’s physicochemical properties?

  • LogP prediction : Use SMILES strings (e.g., Cl.CN1CCOC(c2ccccc2)c3ccccc3C1) in software like ChemAxon to estimate partitioning behavior .
  • Stability simulations : Apply Arrhenius equations to predict degradation rates under accelerated storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.